molecular formula C16H13NO3 B014340 N-Methylaminogenistein CAS No. 359436-93-4

N-Methylaminogenistein

Cat. No.: B014340
CAS No.: 359436-93-4
M. Wt: 267.28 g/mol
InChI Key: WYYNELYHAAEIPC-UHFFFAOYSA-N
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Description

N-Methylaminogenistein is a synthetic derivative of genistein, a naturally occurring isoflavone found in soy products. This compound is characterized by the addition of a methylamine group to the genistein molecule, which alters its chemical properties and potential applications. This compound has garnered interest in various fields of scientific research due to its unique structural features and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methylaminogenistein typically involves the methylation of genistein. One common method includes the reaction of genistein with methylamine under controlled conditions. The process may involve the use of catalysts such as palladium on carbon (Pd/C) to facilitate the methylation reaction. The reaction is usually carried out in an organic solvent like methanol or tetrahydrofuran at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: N-Methylaminogenistein undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Nucleophiles like halides or amines in an organic solvent.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the methylamine group.

Scientific Research Applications

N-Methylaminogenistein has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and chemical products.

Mechanism of Action

The mechanism of action of N-Methylaminogenistein involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in cellular signaling. For example, it can inhibit the activity of tyrosine kinases, which play a crucial role in cell growth and proliferation. Additionally, this compound can interact with estrogen receptors, influencing hormonal pathways and potentially exerting estrogenic or anti-estrogenic effects.

Comparison with Similar Compounds

  • N-Methylaminodaidzein
  • N-Methylaminogenistin
  • Genistein
  • Daidzein

N-Methylaminogenistein’s unique structural features and diverse applications make it a compound of significant interest in scientific research. Its potential therapeutic properties and versatility in chemical reactions continue to drive investigations into its various uses and mechanisms of action.

Properties

IUPAC Name

6-hydroxy-2-[4-(methylamino)phenyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-17-11-4-2-10(3-5-11)16-9-14(19)13-8-12(18)6-7-15(13)20-16/h2-9,17-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYNELYHAAEIPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395332
Record name N-Methylaminogenistein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359436-93-4
Record name N-Methylaminogenistein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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